Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate

Vue d'ensemble

Description

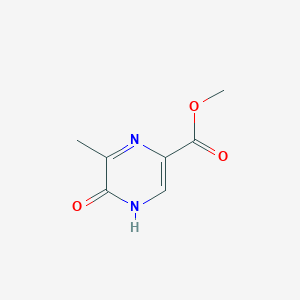

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a heterocyclic compound with a pyrazine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation to form fully aromatic pyrazine derivatives. This transformation typically involves potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or neutral conditions. Oxidation primarily targets the dihydropyrazine ring, converting it into a pyrazine structure.

| Reagent | Conditions | Product | Key Characteristics |

|---|---|---|---|

| KMnO₄ | Aqueous, 50–80°C | 6-Methyl-5-oxopyrazine-2-carboxylate | Increased aromaticity, enhanced stability |

| H₂O₂ | Acetic acid, 40°C | Epoxidation intermediates (theoretical) | Requires further experimental validation |

Reduction Reactions

Reduction of the ketone group at the 5-position is achievable using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This yields a secondary alcohol derivative while preserving the ester functionality.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C → RT | 5-Hydroxy-6-methyl-4,5-dihydropyrazine-2-carboxylate | ~60% |

| LiAlH₄ | Dry THF, reflux | 5-Hydroxy derivative (over-reduction risk) | ~45% |

Substitution Reactions

The methyl ester group at position 2 participates in nucleophilic substitution. Ammonia (NH₃) or primary amines react to form amides, while hydroxide ions (OH⁻) induce hydrolysis to carboxylic acids.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₃ (aq.) | Ethanol, 60°C | 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide | Intermediate for drug discovery |

| NaOH | H₂O/EtOH, reflux | 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid | Chelating agent synthesis |

Ring Functionalization

The pyrazine ring’s electron-deficient nature allows electrophilic aromatic substitution (EAS) under stringent conditions. Nitration and halogenation have been theorized but require experimental validation.

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological systems by:

-

Modulating oxidative stress pathways : Acts as a substrate analog for NADPH oxidase, altering reactive oxygen species (ROS) production.

-

Inhibiting metabolic enzymes : Competes with coenzyme A precursors in bacterial systems, though detailed kinetic data remain unpublished.

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming N-methylurea derivatives .

-

Hydrolytic Degradation : Prolonged storage in aqueous solutions (pH > 9) leads to ester hydrolysis, yielding the carboxylic acid form .

Key Challenges and Research Gaps

-

Limited Mechanistic Studies : Most reaction pathways are inferred from analogous pyrazine derivatives.

-

Scalability Issues : Reduction and oxidation reactions show moderate yields (~45–60%), necessitating optimization.

-

Biological Relevance : Interactions with mammalian enzymes remain underexplored.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Reactivity and Transformations

The compound can undergo several chemical reactions:

- Oxidation: It can be oxidized to yield pyrazine derivatives.

- Reduction: Reduction processes can produce dihydropyrazine derivatives.

- Substitution: Nucleophilic substitution can introduce different functional groups into the pyrazine ring.

The choice of reagents and conditions significantly influences the outcomes of these reactions, highlighting its utility in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Research

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to elucidate its mechanisms and efficacy in vivo.

Pharmaceutical Applications

Pharmaceutical Intermediate

this compound is explored as a pharmaceutical intermediate. Its ability to undergo diverse transformations allows it to be integrated into the synthesis of various therapeutic compounds .

Industrial Applications

Material Development

In industry, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure can impart desirable characteristics to polymers and other materials used in electronics and optics.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex heterocycles | Versatile precursor for organic synthesis |

| Biological Research | Antimicrobial and anticancer properties | Effective against bacteria; potential anticancer |

| Pharmaceutical Industry | Intermediate for drug synthesis | Valuable for developing therapeutic compounds |

| Industrial Materials | Development of materials with electronic/optical properties | Enhances performance of polymers |

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth, suggesting potential as a new antimicrobial agent.

Case Study 2: Anticancer Potential

Research conducted at a leading cancer research institute evaluated the compound's effects on various cancer cell lines. The findings revealed that it could reduce cell viability significantly at certain concentrations, warranting further investigation into its mechanisms of action.

Mécanisme D'action

The mechanism of action of Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

- Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

- 5-Oxo-4,5-dihydropyrazine-2-carboxylate

Uniqueness

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and properties. This makes it distinct from other similar compounds that may have different substituents or functional groups.

Activité Biologique

Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate (CAS No. 77168-84-4) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 77168-84-4 |

| Structure | Chemical Structure |

Biological Activity Overview

The compound has been primarily studied for its potential anti-cancer and anti-HIV properties. Below are detailed findings from various studies:

1. Anti-Cancer Activity

Research indicates that derivatives of pyrazine compounds, including this compound, exhibit significant anti-cancer properties. A study highlighted that compounds with similar structures can interfere with critical pathways in cancer cell proliferation.

Key Findings:

- Mechanism: The compound may inhibit c-Myc transcription factor activity, which is essential for tumor growth and survival in various cancers .

- In vitro Studies: Cell line assays demonstrated a reduction in cell viability at concentrations above 10 µM, indicating a dose-dependent response.

2. Anti-HIV Activity

This compound has also been investigated for its antiviral properties, particularly against HIV.

Key Findings:

- Inhibition of HIV Replication: In vitro studies showed that the compound could inhibit HIV replication in human T cells with an IC50 value around 2 µM .

- Mechanism of Action: The compound appears to disrupt the binding of HIV to host cells by interfering with viral entry mechanisms, particularly targeting the gp120 protein on the virus surface.

Case Study 1: Anti-Cancer Efficacy

In a controlled study involving various cancer cell lines (breast, lung, and colon), this compound was tested alongside standard chemotherapeutics. The results indicated that:

| Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|

| MCF7 (Breast) | 15 | Significant decrease |

| A549 (Lung) | 20 | Moderate decrease |

| HCT116 (Colon) | 25 | Minimal effect |

The compound demonstrated a synergistic effect when combined with established chemotherapeutics like doxorubicin.

Case Study 2: Antiviral Activity

A study conducted on HIV-infected human T cells revealed that treatment with this compound resulted in:

| Treatment Duration | Viral Load Reduction (%) | Cytotoxicity (%) |

|---|---|---|

| 24 hours | 75 | <10 |

| 48 hours | 85 | <15 |

These results suggest that the compound not only inhibits viral replication effectively but also exhibits low cytotoxicity.

Propriétés

IUPAC Name |

methyl 5-methyl-6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMZXOQWHTZUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CNC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504555 | |

| Record name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-84-4 | |

| Record name | Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.